N-(5-CHLORO-2-METHOXYPHENYL)-2-{[1,2,4]TRIAZOLO[4,3-A]QUINOXALIN-4-YLSULFANYL}ACETAMIDE
Description
N-(5-Chloro-2-Methoxyphenyl)-2-{[1,2,4]Triazolo[4,3-a]Quinoxalin-4-Ylsulfanyl}Acetamide is a synthetic small molecule featuring a triazoloquinoxaline core fused with a sulfur-containing acetamide side chain and a substituted phenyl group. The quinoxaline scaffold is known for its planar aromatic structure, enabling DNA intercalation and topoisomerase II (TopoII) inhibition, which are critical mechanisms in anticancer drug development . The chloro and methoxy substituents on the phenyl ring may enhance lipophilicity and modulate binding affinity to molecular targets, while the thioether linkage could influence metabolic stability .
Properties
IUPAC Name |
N-(5-chloro-2-methoxyphenyl)-2-([1,2,4]triazolo[4,3-a]quinoxalin-4-ylsulfanyl)acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H14ClN5O2S/c1-26-15-7-6-11(19)8-13(15)21-16(25)9-27-18-17-23-20-10-24(17)14-5-3-2-4-12(14)22-18/h2-8,10H,9H2,1H3,(H,21,25) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IXESNJBETBYDBO-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)Cl)NC(=O)CSC2=NC3=CC=CC=C3N4C2=NN=C4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H14ClN5O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
399.9 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
N-(5-Chloro-2-methoxyphenyl)-2-{[1,2,4]triazolo[4,3-a]quinoxalin-4-ylsulfanyl}acetamide is a compound of significant interest due to its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. This article reviews the biological activity of this compound, focusing on its synthesis, mechanisms of action, and therapeutic potential based on diverse scientific literature.
Chemical Structure and Properties
The compound's molecular formula is with a molecular weight of approximately 392.90 g/mol. It features a chloro group, a methoxy group, and a triazoloquinoxaline moiety that contribute to its biological properties.
Synthesis
The synthesis of this compound typically involves multi-step reactions starting from readily available precursors. Key steps include:
- Formation of the Triazole Ring : This is achieved through cyclization reactions involving hydrazine derivatives and appropriate carbonyl compounds.
- Sulfur Incorporation : The sulfanyl group is introduced via nucleophilic substitution reactions.
- Final Acetylation : The acetamide group is added to complete the synthesis.
Anticancer Properties
Research has indicated that compounds similar to this compound exhibit significant anticancer activity. For instance:
- IC50 Values : In studies involving various cancer cell lines such as HCT-116 and MCF-7, derivatives have shown IC50 values as low as 1.9 µg/mL, indicating potent cytotoxicity compared to standard chemotherapeutics like doxorubicin (IC50 3.23 µg/mL) .
Antimicrobial Activity
The compound has also been evaluated for its antimicrobial properties:
- Bacterial Inhibition : It has demonstrated effectiveness against Gram-positive bacteria including Staphylococcus aureus and methicillin-resistant strains (MRSA). Compounds with similar structures have shown MIC values in the low micromolar range against these pathogens .
The biological activity of this compound may be attributed to several mechanisms:
- Enzyme Inhibition : It potentially inhibits specific enzymes involved in cancer cell proliferation and survival.
- Receptor Modulation : The compound may interact with various cellular receptors, modulating signaling pathways related to cell growth and apoptosis.
Case Studies
Several studies have explored the biological effects of quinoxaline derivatives:
- A study reported that compounds bearing the quinoxaline nucleus exhibited significant antiviral activity against Tobacco Mosaic Virus (TMV), suggesting a broader antiviral potential for similar structures .
- Another investigation highlighted the anticancer efficacy of quinoxaline derivatives with IC50 values ranging from 1.9 µg/mL to 3.0 µg/mL on different cancer cell lines .
Data Summary Table
| Property | Value/Description |
|---|---|
| Molecular Formula | |
| Molecular Weight | 392.90 g/mol |
| Anticancer IC50 (HCT-116) | 1.9 µg/mL |
| Antimicrobial Activity | Effective against MRSA |
| Mechanisms of Action | Enzyme inhibition; receptor modulation |
Comparison with Similar Compounds
Key Compounds:
2-(Bis[1,2,4]Triazolo[4,3-a:3’,4’-c]Quinoxalin-3-Ylsulfanyl)-N-(4-Fluorophenyl)Acetamide Structural Differences: Contains a bis-triazoloquinoxaline core and a 4-fluorophenyl group. Activity: Demonstrated potent TopoII inhibition (IC₅₀ = 0.8 µM in Caco-2 cells), DNA intercalation, and apoptosis induction via G2/M phase arrest . Mechanistic Advantage: The bis-triazolo system enhances planar stacking with DNA, improving intercalation efficiency compared to mono-triazolo derivatives.
N-(5-Chloro-2-Methoxyphenyl)-2-((3-(3-Fluorophenyl)-[1,2,4]Triazolo[4,3-b]Pyridazin-6-Yl)Thio)Acetamide Structural Differences: Replaces the quinoxaline core with a pyridazine ring and introduces a 3-fluorophenyl substituent (CAS: 852374-70-0) . Activity: Limited data available, but pyridazine-based analogues typically exhibit reduced TopoII affinity compared to quinoxaline derivatives due to decreased aromatic surface area.
Comparative Analysis Table:
Functional Group Impact on Pharmacokinetics and Efficacy
Chloro vs. Fluoro Substituents :
- The 5-chloro-2-methoxyphenyl group in the target compound may improve metabolic stability compared to fluorophenyl analogues but could reduce solubility due to higher lipophilicity .
- Fluorophenyl derivatives (e.g., 4-fluorophenyl in ) often exhibit enhanced membrane permeability and target binding via fluorine’s electronegativity.
Mechanistic Divergence
- TopoII Inhibition: Bis-triazoloquinoxaline derivatives show superior TopoII inhibition due to enhanced DNA intercalation, while pyridazine-based compounds may prioritize alternative targets (e.g., kinase inhibition) .
- Apoptosis Pathways : The target compound’s chloro-methoxy substituents could activate p53-dependent pathways, whereas fluorophenyl derivatives may rely on reactive oxygen species (ROS)-mediated apoptosis .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
